molecular formula C16H24N4O5S B2916237 (3-((3-Methoxypyrazin-2-yl)oxy)pyrrolidin-1-yl)(1-(methylsulfonyl)piperidin-4-yl)methanone CAS No. 2034253-90-0

(3-((3-Methoxypyrazin-2-yl)oxy)pyrrolidin-1-yl)(1-(methylsulfonyl)piperidin-4-yl)methanone

Cat. No.: B2916237
CAS No.: 2034253-90-0
M. Wt: 384.45
InChI Key: WTJAFBLWWAMQOU-UHFFFAOYSA-N
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Description

(3-((3-Methoxypyrazin-2-yl)oxy)pyrrolidin-1-yl)(1-(methylsulfonyl)piperidin-4-yl)methanone is a synthetic chemical compound offered for research purposes. The molecular structure, featuring a pyrrolidine and piperidine moiety linked by a methanone group, along with methoxypyrazine and methylsulfonyl functional groups, suggests potential as a key intermediate or scaffold in medicinal chemistry and drug discovery programs. Researchers can utilize this compound for exploring structure-activity relationships, developing enzyme inhibitors, or screening for novel biological activities. The exact mechanism of action, specific research applications, and detailed pharmacological profile are compound-specific and must be determined by the investigating researcher. This product is intended for laboratory research use by qualified professionals only. It is not intended for diagnostic or therapeutic use in humans or animals. Note: Specific details on this compound's applications, research value, and mechanism of action are not currently available in the public domain. The description above is a generic template. Suppliers should replace this text with proprietary data, experimental findings, or well-cited scientific literature specific to the compound once that information is obtained.

Properties

IUPAC Name

[3-(3-methoxypyrazin-2-yl)oxypyrrolidin-1-yl]-(1-methylsulfonylpiperidin-4-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24N4O5S/c1-24-14-15(18-7-6-17-14)25-13-5-8-19(11-13)16(21)12-3-9-20(10-4-12)26(2,22)23/h6-7,12-13H,3-5,8-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTJAFBLWWAMQOU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC=CN=C1OC2CCN(C2)C(=O)C3CCN(CC3)S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24N4O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (3-((3-Methoxypyrazin-2-yl)oxy)pyrrolidin-1-yl)(1-(methylsulfonyl)piperidin-4-yl)methanone is a complex organic molecule that incorporates various heterocyclic rings, including methoxypyrazine and pyrrolidine functionalities. Its unique structure suggests potential biological activities, making it a candidate for pharmacological studies.

Structural Characteristics

This compound features:

  • Methoxypyrazine Moiety : Known for its diverse biological activities.
  • Pyrrolidine Ring : Often associated with neuroprotective effects.
  • Piperidine Group : Implicated in various pharmacological interactions.

The combination of these structural elements may enhance the compound's biological activity compared to simpler derivatives.

Antimicrobial Activity

Compounds similar to this one have exhibited antibacterial and antifungal properties . For instance, derivatives of pyrazines are often explored for their ability to inhibit microbial growth, which is a promising area for further investigation in this compound's context.

Anticancer Potential

Research indicates that compounds with similar structures can demonstrate cytotoxic effects against cancer cell lines . For example, studies on related pyrazine derivatives have shown significant activity against breast cancer cell lines (e.g., MCF-7 and MDA-MB-231). These compounds often induce apoptosis through pathways involving caspases and may suppress tumor-promoting factors like NF-kB, enhancing their potential as anticancer agents .

Neuroprotective Effects

The presence of pyrrolidine in the structure suggests possible neuroprotective properties . Compounds with similar configurations have been reported to protect neuronal cells from degeneration, potentially influencing conditions like Alzheimer's disease.

The mechanism by which this compound exerts its biological effects likely involves:

  • Enzyme Inhibition : Binding to specific enzymes or receptors, thereby modulating their activity.
  • Induction of Apoptosis : Triggering cellular pathways that lead to programmed cell death in cancer cells.
  • Antioxidant Activity : Mitigating oxidative stress, which is crucial in neurodegenerative diseases.

Study 1: Anticancer Activity

A study involving pyrazolo[4,3-e][1,2,4]triazine derivatives demonstrated that certain compounds exhibited stronger cytotoxicity than standard treatments like cisplatin. The most active compounds induced apoptosis through caspase activation and autophagy mechanisms .

Study 2: Neuroprotective Effects

Research on pyrrolidine derivatives has highlighted their ability to protect against neurotoxicity induced by oxidative stress. These studies suggest that the incorporation of methoxypyrazine moieties could enhance neuroprotective efficacy due to their antioxidant properties .

Data Summary Table

Biological ActivityObservationsReferences
AntimicrobialExhibits antibacterial and antifungal properties
AnticancerInduces apoptosis in cancer cell lines
NeuroprotectiveProtects neuronal cells from oxidative stress

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

(a) Core Scaffold Variations

The compound shares a hybrid pyrrolidine-piperidine ketone framework with analogs such as (2-Chloro-pyridin-4-yl)-{4-[1-(4-methanesulfonylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yloxy]-piperidin-1-yl}-methanone (EP 1 808 168 B1). Key differences include:

  • Heterocyclic Substituents: The methoxypyrazine group in the target compound contrasts with the pyrazolo[3,4-d]pyrimidine and chloropyridine groups in the patent compound. Pyrazolo-pyrimidines are often associated with kinase inhibition (e.g., JAK/STAT pathways), whereas methoxypyrazines may modulate adenosine receptors or phosphodiesterases .
  • Sulfonyl Group Placement: The methylsulfonyl group on the piperidine in the target compound differs from the methanesulfonylphenyl group in the patent analog.

(b) Pharmacokinetic and Physicochemical Properties

Property Target Compound Patent Compound (EP 1 808 168 B1)
Molecular Weight ~437.5 g/mol ~609.1 g/mol
LogP (Predicted) 1.8–2.3 3.5–4.0
Hydrogen Bond Acceptors 7 9
Solubility Moderate (aqueous) Low (lipophilic)

The lower molecular weight and logP of the target compound suggest improved bioavailability compared to the patent compound. However, the reduced hydrogen bond acceptors may limit target engagement in polar binding pockets .

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